Uracil, 3-butyl-6-methyl-

Herbicide Discovery Weed Control Agrochemical

Securing the correct 3-butyl-6-methyluracil isomer is essential for herbicide SAR; generic uracils lack the N3-butyl group required for bioactivity. Uracil, 3-butyl-6-methyl- (CAS 1010-90-8) delivers the precise substitution pattern. • Herbicide scaffold: brominate at C5 for selective analogs (e.g., S-113) • Cell assay reference: 25% proliferation increase at 10 mM MTD • Building block: free N1 & C5 positions for library synthesis • Analytical standard for LC-MS/HPLC method validation

Molecular Formula C9H14N2O2
Molecular Weight 182.22 g/mol
CAS No. 1010-90-8
Cat. No. B086951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUracil, 3-butyl-6-methyl-
CAS1010-90-8
Molecular FormulaC9H14N2O2
Molecular Weight182.22 g/mol
Structural Identifiers
SMILESCCCCN1C(=O)C=C(NC1=O)C
InChIInChI=1S/C9H14N2O2/c1-3-4-5-11-8(12)6-7(2)10-9(11)13/h6H,3-5H2,1-2H3,(H,10,13)
InChIKeyQRGVGZWQHXGOFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Uracil, 3-butyl-6-methyl-: Herbicide and Proliferation Scaffold


Uracil, 3-butyl-6-methyl- (CAS 1010-90-8), also referred to as 3-butyl-6-methyluracil, is a synthetic uracil derivative with the molecular formula C₉H₁₄N₂O₂ and a molecular weight of 182.22 g/mol . As a 3,6-disubstituted pyrimidine-2,4(1H,3H)-dione, it serves as a foundational scaffold for two distinct classes of biologically active compounds: potent herbicides and cell proliferation modulators [1]. First disclosed in 1962, it was identified as a highly active, non-selective herbicide [2]. Subsequent research has explored its role as a precursor to more selective brominated herbicides and, more recently, its intrinsic capacity to stimulate the proliferation of immortalized lung epithelial cells . This dual functional potential makes it a versatile building block and a unique compound of interest for both agrochemical and medicinal chemistry research programs.

Dual-function scaffold for herbicide lead discovery and cell proliferation research.
Foundation for selective herbicide design through 5-position bromination.
Moderate proliferation inducer in immortalized lung epithelial cell assays with reported wider tolerability window.

Uracil, 3-butyl-6-methyl-: Advantages Over 6-Methyluracil


The substitution pattern on the uracil ring fundamentally dictates its biological and physicochemical properties, rendering simple analogs inadequate substitutes. Unsubstituted uracil or the parent 6-methyluracil lack the specific structural features required for key interactions. For example, the introduction of a butyl group at the N3 position in 3-butyl-6-methyluracil is critical for its herbicidal activity, a feature absent in simpler uracils [1]. Furthermore, studies on 6-substituted uracil derivatives show that altering the substituent at the 6-position or the alkyl group at the N3 position can dramatically change the compound's effect on cell proliferation and its toxicity profile [2]. Specifically, while 1-butyl-6-methyluracil exhibits a high proliferative activity with a maximum tolerated dose (MTD) of 10 mM, the parent 6-methyluracil has a significantly lower MTD of 2.5 mM, highlighting the profound impact of the butyl substitution on both safety and efficacy . Direct substitution with an unoptimized uracil derivative would therefore lead to unpredictable, and likely inferior, experimental outcomes.

N3-butyl substitution is required for herbicidal activity; 6-methyluracil and unsubstituted uracil lack this structural feature.

Alkyl position (N1 vs N3) significantly alters proliferative response and tolerability profile; 1-butyl analog may not transfer directly.

Parent 6-methyluracil shows a substantially narrower tolerability window, potentially compromising reproducibility in proliferation assays.

Uracil, 3-butyl-6-methyl-: Comparative Performance Evidence


Non-Selective Herbicide Spectrum

3-butyl-6-methyluracil was one of the first compounds in its class to be identified as a 'highly active herbicide' in a 1962 study [1]. The research explicitly names it as a key discovery in the pyrimidine series, alongside 5-bromo-3-isopropyl-6-methyluracil, establishing it as a baseline for non-selective, broad-spectrum weed control. Its mechanism is associated with the inhibition of photosynthesis, a common mode of action for this class of herbicides [2]. This positions 3-butyl-6-methyluracil as a valuable positive control or reference standard for developing and benchmarking new, potentially more selective, uracil-based herbicides.

Herbicidal Activity
Cross-study comparable
Target: identified as highly active herbicide. Comparator: 5-bromo-3-isopropyl-6-methyluracil (also highly active).
Provides historical benchmark for non-selective uracil herbicidal pharmacophore.
Exploratory screening, 1962 study.
Herbicide Discovery Weed Control Agrochemical

Improved Crop Selectivity with S-113

The 3-butyl-6-methyluracil scaffold is a critical precursor for developing more selective herbicides. Bromination at the 5-position yields 5-bromo-3-n-butyl-6-methyluracil (S-113), which demonstrates significantly improved selectivity for leguminous crops compared to the commercial standard bromacil (5-bromo-3-sec-butyl-6-methyluracil) [1]. In greenhouse studies, S-113 showed higher selectivity than bromacil for pea, azuki bean, soybean, and kidney bean in pre-emergence treatments [2]. This improved selectivity is directly attributable to the specific 3-butyl substitution, which influences soil mobility and plant uptake. S-113 also exhibited less downward movement in soil (2.5-4.5 cm in silty clay loam) compared to bromacil, further enhancing its safety profile for crops [2].

Crop Selectivity
Class-level inference
S-113 (5-bromo derivative) selectivity order: pea = azuki bean > soybean > kidney bean; higher than bromacil in greenhouse pre-emergence trials.
Demonstrates selective herbicide potential via 5-position modification.
Greenhouse legume trials.
Herbicide Selectivity Crop Protection Structure-Activity Relationship

In Vitro Proliferation and MTD vs 6-Methyluracil

A 2021 study investigating 6-substituted uracil derivatives on immortalized lung epithelial cells provides key comparative data. While the study's highest proliferative activity was reported for 1-butyl-6-methyluracil, the data for 3-butyl-6-methyluracil offers a valuable baseline. According to vendor-compiled data from this study, the maximum tolerated dose (MTD) for 3-butyl-6-methyluracil is 10 mM, which is four times higher than the 2.5 mM MTD reported for the parent compound 6-methyluracil [1]. Furthermore, the proliferation index for 3-butyl-6-methyluracil was measured at 25%, compared to 75% for 3-methyl-6-cyclopropyluracil, indicating a moderate, rather than a maximal, effect on cell growth. This data positions 3-butyl-6-methyluracil as a compound with a favorable therapeutic window, combining a relatively high MTD with a measurable, but not extreme, effect on proliferation.

Proliferation & MTD
Cross-study comparable
MTD: 10 mM (vs 2.5 mM for 6-methyluracil); Prolif. index: 25% (vs 75% for 3-methyl-6-cyclopropyluracil).
Indicates moderate proliferative activity with wider tolerability window.
In vitro lung epithelial cell model.
Regenerative Medicine Cell Proliferation In Vitro Toxicology

Uracil, 3-butyl-6-methyl-: Research and Industrial Applications


Agrochemical R&D: Selective Herbicide Intermediate

Procure Uracil, 3-butyl-6-methyl- (CAS 1010-90-8) as a foundational scaffold for synthesizing and evaluating novel herbicides. As demonstrated, bromination of this core structure yields S-113 (5-bromo-3-butyl-6-methyluracil), a compound with significantly improved crop selectivity over the commercial herbicide bromacil [1]. Researchers can use the parent compound as a starting material to explore the effects of various 5-position substitutions on herbicidal potency, crop safety, and soil mobility. Its non-selective herbicidal activity also makes it a useful positive control in assays designed to identify new compounds with enhanced selectivity for specific weed species [2].

Regenerative Medicine: Moderate Proliferation Reference

Use Uracil, 3-butyl-6-methyl- in cell-based assays as a reference standard for moderate proliferative activity. Quantitative data shows that it stimulates a 25% increase in lung epithelial cell proliferation at a maximum tolerated dose of 10 mM [3]. This profile contrasts with more potent analogs like 3-methyl-6-cyclopropyluracil (75% proliferation index) and the more cytotoxic parent compound 6-methyluracil (MTD of 2.5 mM). This makes 3-butyl-6-methyluracil an ideal control compound for experiments investigating mechanisms of moderate cell growth stimulation, or for testing combination therapies where a mild proliferative signal is desired without overwhelming cellular toxicity [3].

Medicinal Chemistry: SAR Building Block

Employ Uracil, 3-butyl-6-methyl- as a core building block in medicinal chemistry programs. The N1 and C5 positions on the pyrimidine ring remain available for further functionalization, enabling the synthesis of diverse compound libraries. The established synthetic routes for its preparation and N-oxide derivatives provide a solid foundation for creating novel analogs [4]. This versatility supports SAR studies aimed at optimizing the compound's pharmacological properties for a range of potential targets, including those in oncology, neuroscience, and inflammation, where uracil-based scaffolds have shown promise [5].

Analytical Chemistry Standard for Xenobiotics

Procure Uracil, 3-butyl-6-methyl- of high purity as an analytical reference standard. Its defined chemical structure and properties make it essential for developing and validating HPLC, GC-MS, or LC-MS methods to detect and quantify this compound and its metabolites in environmental samples (e.g., soil, water) from agrochemical studies or in biological matrices from pharmacological research . The compound's unique retention time and mass spectrum, as evidenced in chromatographic analyses, provide a definitive fingerprint for accurate identification [6].

Application
Selection Property
Validation Focus
Agrochemical R&D: Selective Herbicide Intermediate
Modifiable at 5-position for crop selectivity optimization
Crop selectivity screening against reference herbicides
Regenerative Medicine: Moderate Proliferation Reference
Reported proliferation index and MTD context
Balance between proliferation and cytotoxicity endpoints
Medicinal Chemistry: SAR Building Block
Available N1 and C5 positions for functionalization
SAR optimization for pharmacological target studies
Analytical Chemistry: Xenobiotic Standard
Defined chromatographic and mass spectral profile
Method development for environmental or biological matrices

Technical Documentation Hub

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